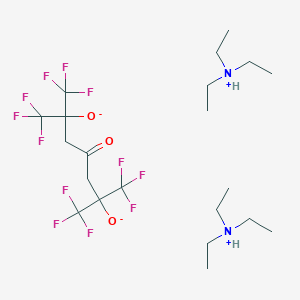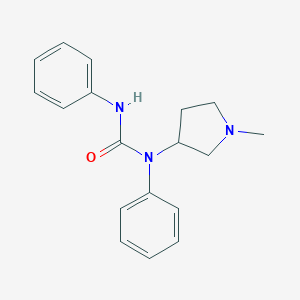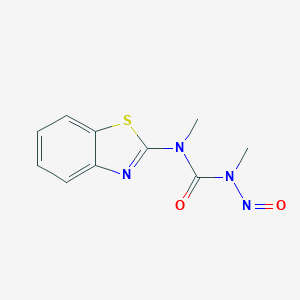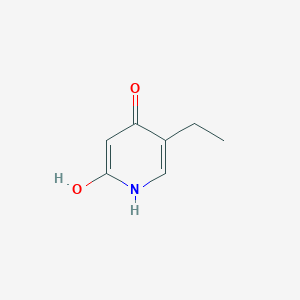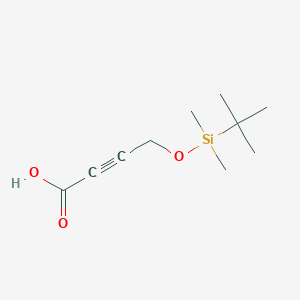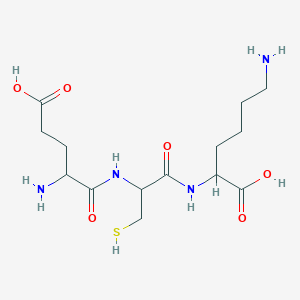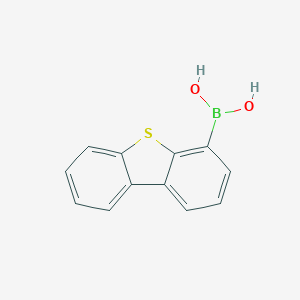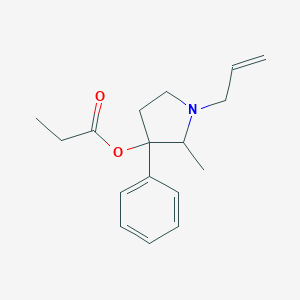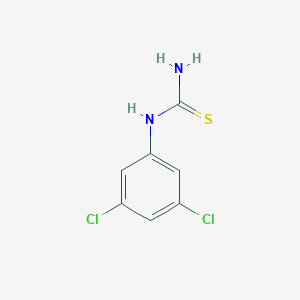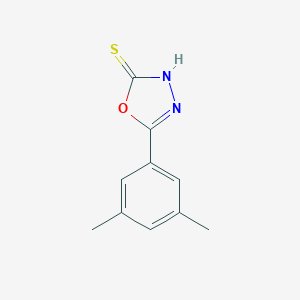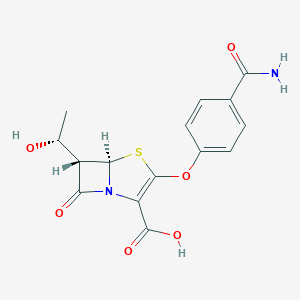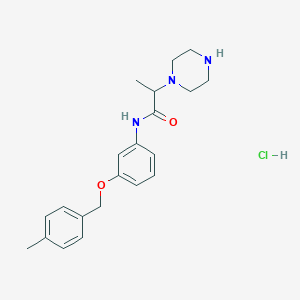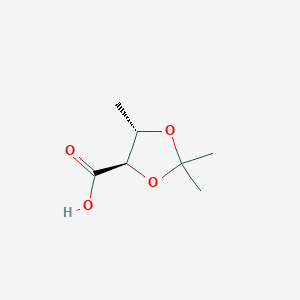
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Übersicht
Beschreibung
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid, also known as TMDCA, is a cyclic amino acid that has attracted attention in the scientific community due to its potential applications in drug development and biochemical research.
Wissenschaftliche Forschungsanwendungen
Intermediate for Renin Inhibitory Peptides : It is used as an intermediate in the preparation of renin inhibitory peptides, which have implications in the design of angiotensinogen transition-state analogues (Thaisrivongs et al., 1987).
Synthon for Pyridomycin Synthesis : The acetonide of this compound is useful as a synthon in the synthesis of pyridomycin, an antibiotic (Kinoshita, Hamazaki, & Awamura, 1978).
Chiral Template in Synthesis : It serves as a chiral template for constructing specific chiral centers in complex molecular structures (Beatty, Jennings-White, & Avery, 1991).
Chiral Reagent for Separation of Racemic Products : As a chiral reagent, it is excellent for the analytical and efficient separation of racemic products from transformations of chiral carboxylic acids and amino acids (Nagao et al., 1985).
Synthesis of Novel Chiral Polydentate Ligands : The compound is utilized in the synthesis of novel chiral polydentate ligands, specifically 1,3-dioxolane-4,5-bis-pyridinecarboxylic esters (Sun Xiao-qiang, 2011).
Antimicrobial Activities : Amide derivatives of 1,3-dioxolane have shown antimicrobial activities against different strains of bacteria and fungi, highlighting the compound's potential in the field of antimicrobial research (Begum et al., 2019).
Synthesis of Five-Membered 1,3-Dioxolan-4-ones : The compound is involved in the synthesis of five-membered 1,3-dioxolan-4-ones using an oxidative alkene geminal difunctionalization strategy (Balaji & Chandrasekaran, 2019).
High-Yield Synthesis of D-ribo-Phytosphingosine : It plays a role in the high-yield synthesis of D-ribo-phytosphingosine, a compound of interest in organic chemistry and pharmacology (Lombardo et al., 2006).
Eigenschaften
IUPAC Name |
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



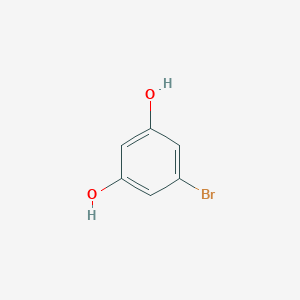
![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
